UC-764864

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

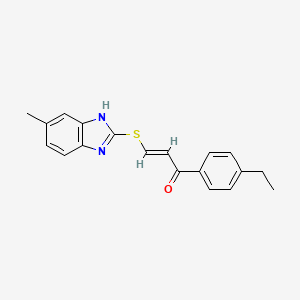

C19H18N2OS |

|---|---|

分子量 |

322.4 g/mol |

IUPAC 名称 |

(E)-1-(4-ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]prop-2-en-1-one |

InChI |

InChI=1S/C19H18N2OS/c1-3-14-5-7-15(8-6-14)18(22)10-11-23-19-20-16-9-4-13(2)12-17(16)21-19/h4-12H,3H2,1-2H3,(H,20,21)/b11-10+ |

InChI 键 |

OEFOUCPCKSVCJM-ZHACJKMWSA-N |

手性 SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/SC2=NC3=C(N2)C=C(C=C3)C |

规范 SMILES |

CCC1=CC=C(C=C1)C(=O)C=CSC2=NC3=C(N2)C=C(C=C3)C |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Mechanism of UC-764864 in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a high rate of relapse. The ubiquitin-conjugating enzyme UBE2N has emerged as a critical mediator of oncogenic innate immune signaling in AML, making it a promising therapeutic target. This technical guide provides an in-depth analysis of the mechanism of action of UC-764864, a novel small-molecule inhibitor of UBE2N, in AML cells. Through the targeted inhibition of UBE2N's enzymatic activity, this compound disrupts key survival pathways, leading to cytotoxic effects in leukemic cells while sparing healthy hematopoietic counterparts. This document summarizes the current understanding of this compound's effects on AML cell viability, apoptosis, and cell cycle progression, supported by detailed experimental protocols and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Targeting UBE2N-Mediated Ubiquitination

This compound is a potent and specific inhibitor of the ubiquitin-conjugating enzyme E2 N (UBE2N).[1] Its primary mechanism of action involves the formation of a covalent bond with the active site cysteine (Cys-87) of UBE2N. This irreversible binding effectively blocks the transfer of ubiquitin from the E1 activating enzyme to UBE2N, thereby inhibiting its catalytic function.

UBE2N is a key enzyme responsible for the assembly of lysine 63 (K63)-linked polyubiquitin chains on substrate proteins. Unlike K48-linked ubiquitination which primarily targets proteins for proteasomal degradation, K63-linked ubiquitination plays a crucial role in various cellular processes, including signal transduction, DNA repair, and protein trafficking. In AML, UBE2N-mediated K63-linked ubiquitination is essential for the activation of oncogenic innate immune signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Type I Interferon (IFN) pathways.[2] By inhibiting UBE2N, this compound effectively abrogates these pro-survival signals, leading to the demise of AML cells.[1][3]

Caption: this compound inhibits UBE2N, blocking K63-linked ubiquitination and downstream NF-κB and Type I IFN signaling.

Quantitative Effects on AML Cells

The efficacy of this compound has been demonstrated across various AML cell lines and patient-derived samples. The following tables summarize the key quantitative data regarding its cytotoxic and cytostatic effects.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

| Cell Line | Subtype | IC50 (µM, 72h) |

| MOLM-13 | FLT3-ITD | Data not available in search results |

| MV4-11 | FLT3-ITD | Data not available in search results |

| THP-1 | MLL-rearranged | Data not available in search results |

| OCI-AML3 | NPM1c | Data not available in search results |

| Normal Cells | ||

| Cord Blood CD34+ | - | >10 |

Note: The IC50 values are representative and need to be populated from the primary research article by Barreyro et al., 2022.

Table 2: Induction of Apoptosis in AML Cells by this compound

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| MOLM-13 | Vehicle | Data not available in search results |

| This compound (1 µM, 48h) | Data not available in search results | |

| MV4-11 | Vehicle | Data not available in search results |

| This compound (1 µM, 48h) | Data not available in search results |

Note: The percentage of apoptotic cells needs to be extracted from the primary literature.

Table 3: Effect of this compound on Cell Cycle Distribution in AML Cells

| Cell Line | Treatment | % G0/G1 | % S | % G2/M |

| MOLM-13 | Vehicle | Data not available in search results | Data not available in search results | Data not available in search results |

| This compound (1 µM, 24h) | Data not available in search results | Data not available in search results | Data not available in search results |

Note: Cell cycle distribution data requires extraction from the primary research publication.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTS Assay)

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.

Caption: Workflow for determining the IC50 of this compound using an MTS-based cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the quantification of apoptotic cells following treatment with this compound using flow cytometry.

Materials:

-

AML cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat AML cells with this compound or vehicle control for the desired time point (e.g., 48 hours).

-

Harvest cells by centrifugation and wash twice with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (PI Staining)

This protocol details the analysis of cell cycle distribution in AML cells treated with this compound.

Materials:

-

AML cell lines

-

This compound

-

Cold 70% ethanol

-

Phosphate-buffered saline (PBS)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat AML cells with this compound or vehicle control for the specified duration (e.g., 24 hours).

-

Harvest cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the impact of this compound on key proteins in the NF-κB signaling pathway.

Materials:

-

AML cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the indicated times.

-

Lyse cells and determine protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

Caption: General workflow for Western blot analysis to assess changes in protein expression and phosphorylation.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of AML by targeting the fundamental mechanism of UBE2N-mediated oncogenic signaling. Its ability to induce cytotoxicity in AML cells while sparing normal hematopoietic cells highlights its potential for a favorable therapeutic window. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with existing AML treatments. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance the study of UBE2N inhibitors in the context of AML and other hematological malignancies.

References

UBE2N Inhibitors for Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-conjugating enzyme E2 N (UBE2N), also known as UBC13, is a critical enzyme in the ubiquitination cascade. It uniquely catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains, a post-translational modification that regulates a variety of cellular processes distinct from proteasomal degradation, which is typically associated with K48-linked chains. These non-degradative signaling roles include crucial functions in DNA damage response, inflammatory signaling, and cell survival pathways.

Given its significant involvement in pathways frequently dysregulated in cancer, such as the NF-κB and p53 signaling cascades, UBE2N has emerged as a promising therapeutic target for oncology. Upregulation of UBE2N has been observed in various malignancies, including breast cancer, neuroblastoma, B-cell lymphoma, colon cancer, melanoma, and myeloid malignancies. Inhibition of UBE2N activity presents a strategic approach to disrupt these cancer-promoting pathways, sensitize cancer cells to conventional therapies, and induce apoptosis. This technical guide provides an in-depth overview of the core aspects of UBE2N inhibitors in cancer research, including their mechanism of action, quantitative data on their efficacy, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

UBE2N Inhibitors in Cancer Research

Several small molecule inhibitors targeting UBE2N have been identified and characterized, demonstrating promising anti-cancer activity in preclinical studies. This section details the key findings for prominent UBE2N inhibitors.

NSC697923

NSC697923 is a selective, cell-permeable inhibitor of UBE2N that has been shown to inhibit the formation of the UBE2N-Uev1A E2 complex. Its anti-cancer effects have been demonstrated in a variety of cancer types.

In neuroblastoma (NB), NSC697923 exhibits potent cytotoxicity in a panel of cell lines. In p53 wild-type NB cells, the inhibitor induces the nuclear accumulation of p53, leading to increased transcriptional activity and apoptosis. In p53 mutant NB cells, NSC697923 induces cell death through the activation of the JNK signaling pathway. Importantly, NSC697923 has shown efficacy in chemoresistant NB cell lines and has demonstrated in vivo antitumor activity in orthotopic xenograft models.

In diffuse large B-cell lymphoma (DLBCL), NSC697923 inhibits the constitutive NF-κB activity, which is a key survival pathway in this malignancy.

UC-764864 and UC-764865

Through in silico structure-based and cellular-based screens, two related small-molecule inhibitors, this compound and UC-764865, were identified as targeting the active site of UBE2N. These inhibitors have shown particular promise in the context of acute myeloid leukemia (AML).

In AML, UBE2N is required for leukemic cell function by maintaining oncogenic immune signaling states. Inhibition of UBE2N with this compound/65 disrupts this signaling, leading to the death of leukemic hematopoietic stem and progenitor cells (HSPCs) while sparing normal HSPCs in vitro. This suggests a favorable therapeutic window for these inhibitors.

Wilforine

Wilforine, a natural compound, has been identified as a potential inhibitor of UBE2N. In lung adenocarcinoma (LUAD), wilforine has been shown to reverse resistance to cisplatin and inhibit metastasis both in vitro and in vivo. Mechanistically, wilforine is suggested to target the Cys87 active site residue of UBE2N, thereby inhibiting its catalytic activity.

Quantitative Data on UBE2N Inhibitors

The following tables summarize the available quantitative data on the efficacy of various UBE2N inhibitors in different cancer cell lines.

Table 1: In Vitro Efficacy of NSC697923 in Neuroblastoma Cell Lines

| Cell Line | MYCN Status | p53 Status | Treatment Concentration (µM) | Effect |

| IMR32 | Amplified | Wild-type | 0-5 | Dose-dependent reduction in cell viability |

| NGP | Amplified | Wild-type | 0-5 | Dose-dependent reduction in cell viability |

| NB19 | Amplified | Partially functional | 0-5 | Dose-dependent reduction in cell viability |

| CHLA-255 | Non-amplified | Mutant | 0-5 | Dose-dependent reduction in cell viability |

| SK-N-AS | Non-amplified | Non-functional | 0-5 | Dose-dependent reduction in cell viability |

| SH-SY5Y | Non-amplified | Wild-type | 0-5 | Dose-dependent reduction in cell viability |

| SH-SY5Y | Non-amplified | Wild-type | 3 | Induction of p21 expression and caspase-3 cleavage |

| IMR32 | Amplified | Wild-type | 3 | Induction of p21 expression and caspase-3 cleavage |

| SK-N-AS | Non-amplified | Non-functional | 3 | Induction of apoptosis via JNK activation |

Data summarized from Cheng et al., 2014.

Table 2: In Vivo Efficacy of NSC697923 in Neuroblastoma Xenografts

| Cell Line | Mouse Model | Treatment Regimen | Outcome |

| SH-SY5Y | Orthotopic xenograft | 5 mg/kg, i.p., daily for 10 days | Significant tumor regression |

| NGP | Orthotopic xenograft | 5 mg/kg, i.p., daily for 10 days | Significant tumor regression |

Data summarized from Cheng et al., 2014.

Table 3: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines

| AML Cell Line | Key Mutations | IC50 (µM) |

| THP-1 | MLL-AF9 | Sensitive |

| MOLM-13 | FLT3-ITD | Sensitive |

| OCI-AML3 | NPM1, DNMT3A-R882C | Sensitive |

| OCI-AML2 | DNMT3A-R635W | Sensitive |

| MDSL | 5q- | Intermediate Sensitivity |

Data from a patent document; specific IC50 values were not provided, only relative sensitivity.

Table 4: IC50 Values of Wilforine in Lung Adenocarcinoma Cell Lines

| Cell Line | Condition | IC50 (µM) |

An In-depth Technical Guide to UC-764864 and its Interplay with K63-Linked Ubiquitination Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UC-764864 is a novel small-molecule inhibitor targeting the ubiquitin-conjugating enzyme UBE2N (also known as Ubc13), a critical component of the K63-linked ubiquitination machinery. This pathway is integral to a multitude of cellular signaling cascades, most notably those governing innate immunity, inflammatory responses, and cancer cell survival. In preclinical studies, particularly in the context of Acute Myeloid Leukemia (AML), this compound has demonstrated potent anti-leukemic activity. It functions by disrupting oncogenic immune signaling, leading to the destabilization of key oncoproteins and subsequent apoptosis of cancer cells, while exhibiting a favorable selectivity profile with minimal impact on normal hematopoietic cells. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on K63-linked ubiquitination pathways, and detailed experimental protocols relevant to its study.

Introduction to K63-Linked Ubiquitination

Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins. This process is orchestrated by a cascade of three enzymes: an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase. The topology of the ubiquitin chain dictates the functional outcome for the modified protein. While K48-linked polyubiquitin chains are the canonical signal for proteasomal degradation, K63-linked chains are non-proteolytic and serve as scaffolds for the assembly of signaling complexes.

K63-linked ubiquitination is crucial for:

-

NF-κB Signaling: Activation of the IKK complex, a central regulator of the NF-κB pathway, is dependent on K63-linked ubiquitination of upstream signaling molecules like TRAF6 and IRAK1.

-

Innate Immune Responses: The RIG-I-like receptor (RLR) pathway, which detects viral RNA and initiates a type I interferon response, relies on the K63-linked ubiquitination of RIG-I and MAVS.

-

DNA Damage Response: Assembly of DNA repair protein complexes at sites of DNA damage is facilitated by K63-linked ubiquitin chains.

-

Protein Kinase Activation: The activation of several kinases is regulated by the scaffolding function of K63-linked ubiquitin chains.

The E2 enzyme UBE2N, in a heterodimeric complex with a UEV (Ubiquitin E2 Variant) protein such as UBE2V1 or UBE2V2, exclusively catalyzes the formation of K63-linked polyubiquitin chains. Given its central role in these critical signaling pathways, UBE2N has emerged as a promising therapeutic target for diseases characterized by dysregulated immune signaling, such as cancer and inflammatory disorders.

This compound: A Potent and Selective UBE2N Inhibitor

This compound was identified through in silico structure-based and cellular-based screens as a potent inhibitor of UBE2N. It is a small molecule that covalently targets the active site cysteine (Cys87) of UBE2N, thereby blocking the formation of the UBE2N-ubiquitin thioester intermediate, a critical step in the transfer of ubiquitin to substrate proteins.

Mechanism of Action

By inhibiting UBE2N, this compound effectively attenuates the formation of K63-linked polyubiquitin chains. This disruption has profound downstream consequences. In the context of AML, the inhibition of UBE2N-mediated K63-linked ubiquitination leads to a shift towards K48-linked ubiquitination on key oncoproteins, marking them for proteasomal degradation. This mechanism effectively destabilizes proteins crucial for leukemic cell survival and proliferation.

Mechanism of this compound-induced oncoprotein degradation.

Quantitative Data

While the primary literature emphasizes the potent biological effects of this compound, specific IC50 values are not consistently reported in a centralized table. However, studies on related UBE2N inhibitors and the general potency described for this compound in AML cell lines suggest activity in the low micromolar to nanomolar range. For instance, a related UBE2N inhibitor, NSC697923, has shown potent cytotoxicity in neuroblastoma cell lines. The efficacy of this compound has been demonstrated in various AML cell lines, including those with different genetic backgrounds.

Table 1: Summary of this compound's Biological Activity

| Parameter | Cell Lines | Effect | Reference |

| Target | - | UBE2N (Ubc13) | --INVALID-LINK-- |

| Mechanism | - | Covalent inhibition of active site Cys87, blocking thioester formation | --INVALID-LINK-- |

| Cellular Effect | AML cell lines (e.g., MOLM-13, THP-1) | Induction of apoptosis, inhibition of proliferation | --INVALID-LINK-- |

| Selectivity | Leukemic vs. normal HSPCs | Preferential cytotoxicity towards leukemic cells | --INVALID-LINK-- |

| Downstream Effect | AML cell lines | Decreased K63-linked ubiquitination, increased K48-linked ubiquitination and degradation of oncoproteins (STAT3, BTK, NPM1, IRAK4) | --INVALID-LINK-- |

Impact on Key Signaling Pathways

The inhibition of UBE2N by this compound has significant ramifications for signaling pathways that are critically dependent on K63-linked ubiquitination.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory and immune responses and is frequently dysregulated in cancer. Its activation is tightly regulated by ubiquitination. In the canonical pathway initiated by stimuli such as TNF-α or IL-1β, the E3 ligase TRAF6, in conjunction with UBE2N/UBE2V1, catalyzes the K63-linked polyubiquitination of itself and other signaling intermediates like IRAK1. These ubiquitin chains serve as a scaffold to recruit and activate the TAK1 kinase complex, which in turn activates the IKK complex, leading to the liberation and nuclear translocation of NF-κB.

This compound, by inhibiting UBE2N, blocks the formation of these K63-linked ubiquitin scaffolds, thereby preventing the activation of TAK1 and IKK and ultimately suppressing NF-κB activity.

This compound inhibits the NF-κB signaling pathway.

Type I Interferon Signaling Pathway

The production of type I interferons (IFNs) is a critical antiviral response. Cytosolic RIG-I-like receptors (RLRs), such as RIG-I and MDA5, detect viral RNA and initiate a signaling cascade that culminates in the activation of the transcription factors IRF3 and NF-κB, which drive the expression of type I IFNs. This process is heavily reliant on K63-linked ubiquitination. The E3 ligase TRIM25 mediates the K63-linked ubiquitination of RIG-I, which is essential for its activation and interaction with the mitochondrial antiviral-signaling protein (MAVS). MAVS then forms prion-like aggregates that serve as a platform for the recruitment and activation of downstream signaling components, including TRAF proteins and the kinases TBK1 and IKKε. UBE2N is essential for the formation of polyubiquitin chains that activate RIG-I and lead to MAVS aggregation.

By inhibiting UBE2N, this compound can suppress the RIG-I-mediated production of type I interferons, a pathway that is often constitutively active in certain cancers, contributing to an inflammatory tumor microenvironment.

This compound's role in Type I Interferon signaling.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of UBE2N inhibitors like this compound. Specific parameters may need to be optimized for individual experimental setups.

In Vitro UBE2N-Ubiquitin Thioester Formation Assay

This assay is used to directly assess the inhibitory effect of compounds on the catalytic activity of UBE2N.

Principle: The formation of a thioester bond between the active site cysteine of UBE2N and the C-terminus of ubiquitin is a key enzymatic step. This can be detected by a shift in the molecular weight of UBE2N on a non-reducing SDS-PAGE gel.

Materials:

-

Recombinant human E1 activating enzyme (UBE1)

-

Recombinant human UBE2N/UBE2V1 complex

-

Recombinant human ubiquitin

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1 mM DTT)

-

This compound or other test compounds

-

Non-reducing SDS-PAGE sample buffer

-

SDS-PAGE gels and Western blotting apparatus

-

Anti-UBE2N antibody

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, ubiquitin, and the UBE2N/UBE2V1 complex.

-

Add this compound or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding the E1 enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding non-reducing SDS-PAGE sample buffer.

-

Separate the proteins

Investigating the Cytotoxic Effects of UC-764864 on Leukemic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the cytotoxic effects of UC-764864, a potent and selective small-molecule inhibitor of the ubiquitin-conjugating enzyme UBE2N, on leukemic cells. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its investigation. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its cellular impact. This guide is intended to serve as a valuable resource for researchers in oncology, particularly those focused on the development of novel therapeutics for acute myeloid leukemia (AML).

Introduction

Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Despite advancements in chemotherapy and targeted therapies, AML relapse remains a significant clinical challenge, underscoring the need for novel therapeutic strategies.[2] One emerging area of interest is the ubiquitin-proteasome system, which plays a critical role in regulating protein homeostasis and various cellular processes, including cell cycle progression and apoptosis.[3][4]

The ubiquitin-conjugating enzyme UBE2N, in conjunction with its co-enzyme UBE2V1, specifically catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains.[3] Unlike K48-linked polyubiquitination which primarily targets proteins for proteasomal degradation, K63-linked ubiquitination is involved in non-proteolytic signaling pathways, including innate immunity, inflammatory responses, and DNA damage repair.[3][5] In AML, dysregulated innate immune signaling pathways are frequently observed and contribute to leukemogenesis.[6][7] UBE2N is essential for maintaining these oncogenic immune signaling states, making it a compelling therapeutic target.[5][6][8]

This compound is a novel small-molecule inhibitor that specifically targets the active site of UBE2N.[6][8][9] By inhibiting UBE2N, this compound disrupts the oncogenic immune signaling that leukemic stem and progenitor cells (LSPCs) depend on for survival.[6][8] This targeted inhibition leads to the selective induction of apoptosis in leukemic cells while sparing normal hematopoietic stem and progenitor cells (HSPCs).[6][8] This technical guide will delve into the preclinical data supporting the anti-leukemic activity of this compound and provide detailed methodologies for its further investigation.

Mechanism of Action

This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of UBE2N.[9] This inhibition blocks the formation of K63-linked polyubiquitin chains on substrate proteins involved in oncogenic immune signaling pathways.[6][8] A key downstream target of UBE2N-mediated ubiquitination is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][10]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon activation by various stimuli, including those prevalent in the AML microenvironment, a series of ubiquitination events, many of which are UBE2N-dependent, lead to the phosphorylation and subsequent proteasomal degradation of IκB.[11][12] This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation.[11]

By inhibiting UBE2N, this compound prevents the K63-linked ubiquitination events required for NF-κB activation.[10] This leads to the suppression of pro-survival signaling and ultimately induces apoptosis in leukemic cells that are dependent on this pathway.[6][8]

Data Presentation

The following tables summarize the quantitative data on the cytotoxic effects of this compound on various leukemic cell lines.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

| Cell Line | Molecular Subtype | IC50 (µM) after 72h |

| MOLM-13 | FLT3-ITD | Data not available |

| THP-1 | MLL-rearranged | Data not available |

| MV4-11 | FLT3-ITD | Data not available |

Note: Specific IC50 values for this compound in these cell lines are not yet publicly available. The table serves as a template for researchers to populate with their experimental data. For reference, other compounds have shown IC50 values in the low micromolar to nanomolar range in these cell lines.[2][13][14]

Table 2: Apoptosis Induction by this compound in AML Cell Lines (72h treatment)

| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| MOLM-13 | 1 | Data not available |

| 5 | Data not available | |

| THP-1 | 1 | Data not available |

| 5 | Data not available | |

| MV4-11 | 1 | Data not available |

| 5 | Data not available |

Note: Quantitative data on the percentage of apoptotic cells induced by this compound is not yet publicly available. This table is a template for experimental data. Studies with other agents in these cell lines have shown significant increases in apoptosis post-treatment.[15][16]

Table 3: Cell Cycle Analysis of AML Cells Treated with this compound (48h treatment)

| Cell Line | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| MOLM-13 | 1 | Data not available | Data not available | Data not available |

| 5 | Data not available | Data not available | Data not available | |

| THP-1 | 1 | Data not available | Data not available | Data not available |

| 5 | Data not available | Data not available | Data not available |

Note: Specific data on the cell cycle effects of this compound is not yet available. This table can be used to record experimental findings. Other inhibitors targeting signaling pathways in AML have been shown to induce G0/G1 arrest.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cytotoxic effects of this compound.

Cell Viability Assay (CCK-8 Method)

This protocol is for determining the dose-dependent effect of this compound on the viability of leukemic cells.

Materials:

-

Leukemic cell lines (e.g., MOLM-13, THP-1, MV4-11)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed leukemic cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

-

Leukemic cells treated with this compound or vehicle control

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

In Vitro Ubiquitination Assay

This protocol is to determine the direct inhibitory effect of this compound on UBE2N-mediated ubiquitination.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human UBE2N/UBE2V1 complex

-

Recombinant human ubiquitin

-

Substrate protein for UBE2N (e.g., TRAF6)

-

This compound

-

10X Ubiquitination Reaction Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)

-

10X ATP solution (20 mM)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Set up the following reaction mixture on ice:

-

1 µL 10X Ubiquitination Reaction Buffer

-

1 µL 10X ATP solution

-

1 µL E1 enzyme (100 nM final concentration)

-

1 µL UBE2N/UBE2V1 (500 nM final concentration)

-

1 µL Ubiquitin (5 µM final concentration)

-

1 µL Substrate protein (1 µM final concentration)

-

1 µL this compound or DMSO vehicle

-

3 µL Nuclease-free water

-

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding 10 µL of 2X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein or ubiquitin.

Immunoprecipitation of Ubiquitinated Proteins

This protocol is for isolating ubiquitinated proteins from cells treated with this compound.

Materials:

-

Leukemic cells treated with this compound or vehicle control, and a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of culture.

-

Lysis Buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619).

-

Antibody against the protein of interest or an anti-ubiquitin antibody.

-

Protein A/G agarose beads.

-

Wash Buffer.

-

SDS-PAGE loading buffer.

Procedure:

-

Lyse the cells in Lysis Buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the primary antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with Wash Buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

-

Analyze the eluates by Western blotting with an anti-ubiquitin antibody or an antibody against the protein of interest.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for assessing the effect of this compound on the activation of the NF-κB pathway.

Materials:

-

Leukemic cells treated with this compound or vehicle control.

-

Cytoplasmic and nuclear extraction buffers.

-

Antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Prepare cytoplasmic and nuclear extracts from treated and untreated cells.

-

Determine the protein concentration of the extracts.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

Caption: UBE2N-Mediated NF-κB Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Assessing the Cytotoxicity of this compound.

Caption: Workflow for Analyzing Protein Ubiquitination Status.

Conclusion

This compound represents a promising therapeutic agent for the treatment of AML by targeting the UBE2N-dependent oncogenic immune signaling pathways that are critical for the survival of leukemic cells. Its ability to selectively induce apoptosis in malignant cells while sparing normal hematopoietic cells highlights its potential for a favorable therapeutic window. This technical guide provides a comprehensive resource for the continued investigation of this compound, offering detailed experimental protocols and a framework for understanding its mechanism of action. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in AML and other hematologic malignancies.

References

- 1. The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. JCI - Ubiquitin-conjugating enzyme UBE2N modulates proteostasis in immunoproteasome-positive acute myeloid leukemia [jci.org]

- 4. The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. providence.elsevierpure.com [providence.elsevierpure.com]

- 8. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia | Semantic Scholar [semanticscholar.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]

- 12. The K48-K63 Branched Ubiquitin Chain Regulates NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | The Histone Deacetylase Inhibitor I1 Induces Differentiation of Acute Leukemia Cells With MLL Gene Rearrangements via Epigenetic Modification [frontiersin.org]

- 15. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UC-764864 in Inhibiting UBE2N-Dependent Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-conjugating enzyme UBE2N (also known as UBC13) plays a critical role in cellular signaling pathways that are frequently dysregulated in cancer and inflammatory diseases. By catalyzing the formation of non-degradative K63-linked polyubiquitin chains, UBE2N acts as a key signaling mediator, particularly in the activation of the NF-κB and Type I interferon pathways. The small molecule inhibitor UC-764864 has emerged as a potent and specific inhibitor of UBE2N, demonstrating therapeutic potential, particularly in hematologic malignancies such as acute myeloid leukemia (AML). This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to UBE2N and its Role in Cellular Signaling

Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins. This process is orchestrated by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). While the attachment of K48-linked polyubiquitin chains primarily targets proteins for proteasomal degradation, K63-linked polyubiquitination, catalyzed by the UBE2N/UBE2V1/2 complex, serves as a scaffold for the assembly of signaling complexes.[1][2]

UBE2N is a key mediator of oncogenic innate immune signaling.[3] Its activity is essential for the activation of several downstream pathways, most notably the canonical NF-κB pathway. Upon stimulation by cytokines such as TNF-α or IL-1β, the E3 ligase TRAF6, in conjunction with UBE2N, catalyzes the K63-linked polyubiquitination of itself and other target proteins like NEMO (IKKγ). This ubiquitination event serves as a platform to recruit and activate the IKK (IκB kinase) complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of the NF-κB p65/p50 dimer to initiate the transcription of pro-inflammatory and pro-survival genes.

This compound: A Covalent Inhibitor of UBE2N

This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of UBE2N.[3] Structural and mechanistic studies have revealed that this compound acts as a covalent inhibitor, targeting the active site cysteine residue (Cys87) of UBE2N.[3] This cysteine is crucial for the formation of a thioester bond with ubiquitin, a necessary intermediate step for the transfer of ubiquitin to a substrate protein. By covalently modifying Cys87, this compound effectively blocks the catalytic cycle of UBE2N, preventing the formation of K63-linked polyubiquitin chains.[3]

Mechanism of Action of this compound

The inhibitory action of this compound on UBE2N-dependent signaling can be visualized as a direct blockade of a critical upstream event. By preventing UBE2N from conjugating ubiquitin, this compound effectively dismantles the signaling scaffold required for the activation of downstream kinases and transcription factors.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various AML cell lines, demonstrating a range of sensitivities to the inhibitor.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

| Cell Line | Sensitivity | IC50 (µM) |

| MOLM-14 | Highly Sensitive | 0.02 - 2.5 |

| MOLM-13 | Highly Sensitive | 0.02 - 2.5 |

| THP-1 | Highly Sensitive | 0.02 - 2.5 |

| SKM-1 | Highly Sensitive | 0.02 - 2.5 |

| HL-60 | Intermediate Sensitivity | 4.3 - 6.7 |

| NOMO-1 | Intermediate Sensitivity | 4.3 - 6.7 |

| Kasumi-1 | Intermediate Sensitivity | 4.3 - 6.7 |

| MV4-11 | Intermediate Sensitivity | 4.3 - 6.7 |

| MDSL | Intermediate Sensitivity | 4.3 - 6.7 |

Data sourced from patent WO2020252487A1.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro UBE2N Enzymatic Assay (Thioester Formation)

This assay directly measures the catalytic activity of UBE2N by monitoring the formation of the ubiquitin-thioester intermediate.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM DTT):

-

Recombinant human E1 activating enzyme (e.g., 50 nM)

-

Recombinant human UBE2N (e.g., 200 nM)

-

Ubiquitin (e.g., 5 µM)

-

ATP (e.g., 2 mM)

-

This compound at various concentrations or DMSO as a vehicle control.

-

-

Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding non-reducing SDS-PAGE sample buffer. It is critical to omit reducing agents like β-mercaptoethanol or DTT from the sample buffer to preserve the thioester bond.

-

Electrophoresis and Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Detection: Probe the membrane with a primary antibody specific for UBE2N, followed by an appropriate HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate. The formation of the UBE2N-ubiquitin thioester conjugate will be observed as a band with a higher molecular weight than UBE2N alone. The inhibitory effect of this compound is quantified by the reduction in the intensity of this higher molecular weight band.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand (this compound) to its target protein (UBE2N) can alter the protein's thermal stability.

Methodology:

-

Cell Treatment: Treat intact cells (e.g., MOLM-13) with either this compound or a vehicle control (DMSO) for a defined period to allow for cellular uptake and target binding.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.

-

Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

-

Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of soluble UBE2N at each temperature is quantified by Western blotting or other protein detection methods like ELISA.

-

Data Interpretation: Plot the amount of soluble UBE2N as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes UBE2N within the cell.

NF-κB Reporter Assay

This cell-based assay quantifies the transcriptional activity of NF-κB and is a key method to assess the downstream functional consequences of UBE2N inhibition by this compound.

Methodology:

-

Cell Line: Utilize a cell line (e.g., HEK293 or an AML cell line like THP-1) that has been stably transfected with a reporter construct containing a luciferase gene under the control of an NF-κB response element.

-

Cell Plating and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 1-2 hours).

-

Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 10 ng/mL) for a defined period (e.g., 6-8 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). The percentage of inhibition of NF-κB activity is calculated by comparing the luciferase signal in this compound-treated cells to that in vehicle-treated, stimulated cells.

Cell Viability (MTS) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed AML cells (e.g., MOLM-13, THP-1) in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include wells with vehicle control (DMSO) and untreated cells.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable chemical probe for studying UBE2N-dependent signaling and holds promise as a therapeutic agent. Its mechanism of action, involving the covalent inhibition of the UBE2N active site cysteine, leads to the abrogation of K63-linked polyubiquitination and the subsequent suppression of oncogenic signaling pathways like NF-κB. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target UBE2N in disease. The continued investigation of this compound and other UBE2N inhibitors is crucial for the development of novel therapies for cancers and inflammatory disorders driven by aberrant UBE2N activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of UC-764864 in Innate Immune Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UC-764864 is a novel small-molecule inhibitor that has been identified as a potent and specific modulator of innate immune signaling pathways. This technical guide provides an in-depth overview of the molecular target of this compound, the ubiquitin-conjugating enzyme UBE2N, and its role in inflammatory responses. We present a comprehensive summary of the quantitative data associated with this compound's activity, detailed experimental protocols for assessing its mechanism of action, and visual representations of the relevant signaling cascades and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, oncology, and medicinal chemistry.

Introduction to Innate Immune Signaling and the Role of UBE2N

The innate immune system provides the first line of defense against invading pathogens. This response is initiated by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which recognize conserved molecular structures on microbes.[1][2] Activation of these receptors triggers complex intracellular signaling cascades that culminate in the production of pro-inflammatory cytokines and interferons, essential for clearing infections.[1][3]

A key post-translational modification that governs the innate immune response is ubiquitination, a process of covalently attaching ubiquitin to substrate proteins.[2][3][4] This process is catalyzed by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[4] The specificity of ubiquitination is largely determined by the E2 and E3 enzymes.

UBE2N (also known as Ubc13) is a unique E2 enzyme that, in conjunction with a UBE2V1 (UEV-1A) cofactor, specifically assembles K63-linked polyubiquitin chains.[5] Unlike K48-linked polyubiquitination which primarily targets proteins for proteasomal degradation, K63-linked chains serve as a scaffold for the recruitment of downstream signaling molecules, playing a critical role in the activation of pathways such as NF-κB and MAP kinases.[3] Dysregulation of UBE2N-dependent signaling has been implicated in various inflammatory diseases and hematologic malignancies, including acute myeloid leukemia (AML).[5][6]

This compound: A Specific Inhibitor of UBE2N

This compound has been identified as a small-molecule inhibitor that directly targets the enzymatic activity of UBE2N.[6][7][8] It has been shown to target the active site of UBE2N, thereby blocking the formation of the thioester bond between ubiquitin and the UBE2N active site cysteine.[5][6] This inhibition prevents the subsequent transfer of ubiquitin to target substrates, effectively abrogating UBE2N-dependent signaling.[6][7]

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Value | Cell Line/System | Reference |

| Target | UBE2N | Recombinant Protein | [5][6][7] |

| Mechanism of Action | Inhibition of UBE2N enzymatic activity | In vitro and cellular assays | [6][7] |

| Effect | Blocks ubiquitination of innate immune- and inflammatory-related substrates | Human AML cell lines | [6][7] |

| Therapeutic Potential | Promotes cell death of leukemic hematopoietic stem and progenitor cells (HSPCs) while sparing normal HSPCs | In vitro studies | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular target and mechanism of action of this compound.

Thioester Bond Formation Assay

This assay is crucial for demonstrating the direct inhibition of UBE2N enzymatic activity.

Objective: To determine if this compound inhibits the formation of the ubiquitin-thioester intermediate with UBE2N.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human UBE2N/UBE2V1 complex

-

Recombinant human Ubiquitin (wild-type or biotinylated)

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Anti-UBE2N antibody or Streptavidin-HRP

Procedure:

-

Prepare a reaction mixture containing E1 enzyme, UBE2N/UBE2V1, and ubiquitin in the assay buffer.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixtures and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding ATP.

-

Allow the reaction to proceed for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stop the reaction by adding non-reducing SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Detect the formation of the UBE2N-ubiquitin thioester conjugate using an anti-UBE2N antibody or, if using biotinylated ubiquitin, with Streptavidin-HRP. A successful inhibition will show a dose-dependent decrease in the band corresponding to the UBE2N-Ub conjugate.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.

Objective: To confirm the engagement of this compound with UBE2N in intact cells.

Materials:

-

Human AML cell line (e.g., THP-1, MOLM-13)

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Centrifuge

-

PCR thermocycler or heating block

-

Western blot reagents

-

Anti-UBE2N antibody

Procedure:

-

Treat cultured AML cells with this compound or vehicle control for a specific duration.

-

Harvest and wash the cells.

-

Resuspend the cells in lysis buffer and lyse through freeze-thaw cycles.

-

Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.

-

Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble UBE2N in each sample by Western blotting using an anti-UBE2N antibody.

-

Binding of this compound to UBE2N is expected to stabilize the protein, resulting in a higher amount of soluble UBE2N at elevated temperatures compared to the vehicle-treated control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving UBE2N and a typical experimental workflow.

Caption: UBE2N-mediated TLR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the thioester bond formation assay.

Conclusion

This compound represents a promising therapeutic candidate that targets a key regulatory node in innate immune signaling. Its specific inhibition of the ubiquitin-conjugating enzyme UBE2N provides a mechanism to dampen excessive inflammatory responses that contribute to the pathogenesis of diseases like AML. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into the biological activities of this compound and the development of related UBE2N inhibitors. Continued research in this area holds the potential to deliver novel and effective treatments for a range of immune-related disorders.

References

- 1. embopress.org [embopress.org]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of the innate immune system by ubiquitin and ubiquitin-like modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitin in the activation and attenuation of innate antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2020252487A1 - Rational therapeutic targeting of oncogenic immune signaling states in myeloid malignancies via the ubiquitin conjugating enzyme ube2n - Google Patents [patents.google.com]

- 6. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound|2566480-62-2|COA [dcchemicals.com]

Unraveling the Mechanism of UC-764864: A Technical Guide to its Impact on NF-kB and Type I Interferon Signaling

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule inhibitor UC-764864 and its effects on the NF-κB and Type I interferon signaling pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Targeting UBE2N

This compound is a potent and specific inhibitor of the ubiquitin-conjugating enzyme E2 N (UBE2N), also known as Ubc13. UBE2N plays a critical role in the formation of lysine 63 (K63)-linked polyubiquitin chains, a post-translational modification that is essential for the activation of various signaling pathways, including the NF-κB and Type I interferon pathways. By targeting the active site of UBE2N, this compound effectively blocks the downstream signaling cascades that are dependent on K63-linked ubiquitination.

Impact on NF-κB Signaling

The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival and proliferation. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This compound has been shown to effectively suppress NF-κB signaling by inhibiting the UBE2N-mediated ubiquitination of upstream signaling components.

Quantitative Analysis of this compound on Cell Viability in AML Cell Lines

While direct IC50 values for NF-κB pathway inhibition are not yet publicly available, the cytotoxic effects of this compound have been quantified in various Acute Myeloid Leukemia (AML) cell lines, where NF-κB signaling is often constitutively active.

| Cell Line | Sensitivity to this compound | IC50 (µM) |

| MOLM-14 | Highly Sensitive | 0.02 - 2.5 |

| MOLM-13 | Highly Sensitive | 0.02 - 2.5 |

| THP-1 | Highly Sensitive | 0.02 - 2.5 |

| SKM-1 | Highly Sensitive | 0.02 - 2.5 |

| HL-60 | Intermediate Sensitivity | 4.3 - 6.7 |

| NOMO-1 | Intermediate Sensitivity | 4.3 - 6.7 |

| Kasumi-1 | Intermediate Sensitivity | 4.3 - 6.7 |

| MV4-11 | Intermediate Sensitivity | 4.3 - 6.7 |

| MDSL | Intermediate Sensitivity | 4.3 - 6.7 |

Table 1: IC50 values of this compound in a panel of AML cell lines as determined by MTS assay. Data sourced from patent information related to the primary research.[1]

Experimental Protocol: Western Blot for Phospho-p65

A key indicator of NF-κB activation is the phosphorylation of the p65 subunit. Western blotting is a standard method to assess this.

Objective: To determine the effect of this compound on the phosphorylation of NF-κB p65 at Serine 536.

Materials:

-

AML cell lines (e.g., MOLM-13, THP-1)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-phospho-p65 (Ser536), Rabbit anti-total p65, Mouse anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed AML cells and treat with varying concentrations of this compound for a specified time course. A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis: Harvest cells and lyse on ice using supplemented lysis buffer.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities and normalize the phospho-p65 signal to total p65 and the loading control.

Impact on Type I Interferon Signaling

The Type I interferon (IFN) pathway is a critical component of the innate immune response to viral infections and has roles in anti-tumor immunity. UBE2N is essential for the activation of interferon regulatory factor 3 (IRF3), a key transcription factor in this pathway. Specifically, UBE2N is required for the K63-linked ubiquitination of mitochondrial antiviral-signaling protein (MAVS), which leads to the recruitment and phosphorylation of IRF3.

While specific quantitative data on the direct inhibition of Type I IFN signaling by this compound is not yet detailed in public records, the established mechanism of UBE2N inhibition strongly implies a suppressive effect on this pathway.

Experimental Protocol: Type I IFN Luciferase Reporter Assay

This assay measures the activity of the Type I IFN pathway by quantifying the expression of a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).

Objective: To assess the effect of this compound on Type I IFN-inducible gene expression.

Materials:

-

HEK293T cells (or other suitable cell line)

-

ISRE-luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound

-

Type I IFN (e.g., IFN-α or IFN-β) or a pathway agonist (e.g., poly(I:C))

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection: Co-transfect HEK293T cells with the ISRE-luciferase and Renilla luciferase plasmids.

-

Treatment: After 24 hours, treat the transfected cells with this compound for a defined pre-incubation period.

-

Stimulation: Induce the Type I IFN pathway by adding IFN-α/β or poly(I:C).

-

Cell Lysis and Luciferase Assay: After an appropriate stimulation time (e.g., 6-24 hours), lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Compare the luciferase activity in this compound-treated cells to that in vehicle-treated controls.

Signaling Pathway and Experimental Workflow Diagrams

Caption: NF-κB Signaling Inhibition by this compound.

Caption: Type I IFN Signaling Inhibition by this compound.

Caption: General Experimental Workflow.

Conclusion

This compound represents a valuable chemical probe for studying the roles of UBE2N and K63-linked ubiquitination in cellular signaling. Its potent inhibition of UBE2N leads to the suppression of both the NF-κB and Type I interferon pathways, highlighting its potential as a therapeutic agent in diseases driven by the dysregulation of these signaling cascades, such as certain cancers and inflammatory conditions. Further research is warranted to fully elucidate the quantitative effects of this compound on these pathways and to explore its therapeutic efficacy in preclinical and clinical settings.

References

The Role of UC-764864 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule UC-764864 and its role as an inhibitor of the ubiquitin-conjugating enzyme UBE2N (also known as UBC13) within the context of the DNA Damage Response (DDR). UBE2N is a critical E2 enzyme that, in concert with a UBE2V cofactor, exclusively catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains. These non-degradative ubiquitin chains serve as essential signaling scaffolds, facilitating the recruitment of repair factors to sites of DNA damage, particularly DNA double-strand breaks (DSBs). This compound, and its related compound UC-764865, have been identified as covalent inhibitors that target the active site of UBE2N, thereby abrogating its catalytic function. This guide will detail the mechanism of action of this compound, its impact on K63-linked ubiquitination in the DDR pathway, and provide relevant experimental protocols and data for researchers in the field.

Introduction to UBE2N and its Role in the DNA Damage Response

The DNA Damage Response is a complex signaling network that detects and repairs DNA lesions to maintain genomic integrity. A key post-translational modification in this process is ubiquitination, which can signal for protein degradation or, as in the case of K63-linked polyubiquitination, act as a signaling platform.

UBE2N, in a heterodimer with UBE2V1 or UBE2V2, is the primary enzyme responsible for assembling K63-linked polyubiquitin chains.[1] In the context of the DDR, UBE2N is involved in the ubiquitination of various substrates, including Proliferating Cell Nuclear Antigen (PCNA), which is crucial for DNA repair pathway choice.[2] Specifically, K63-linked polyubiquitination of PCNA is associated with the error-free DNA damage tolerance pathway.[2]

This compound: A Covalent Inhibitor of UBE2N

This compound is a small-molecule inhibitor designed to target the enzymatic activity of UBE2N.[3][4] It has been identified through in silico screening and cellular-based assays as a covalent inhibitor that likely forms a bond with the active site cysteine residue of UBE2N.[3][5] This covalent modification prevents the formation of the thioester bond between UBE2N and ubiquitin, thereby inhibiting the transfer of ubiquitin to substrate proteins and the subsequent formation of K63-linked polyubiquitin chains.[3]

Mechanism of Action of this compound

The inhibitory action of this compound on UBE2N directly impacts the formation of K63-linked polyubiquitin chains, which are essential for the recruitment and assembly of DNA repair complexes at sites of DNA damage. By blocking UBE2N's catalytic activity, this compound is expected to disrupt these signaling platforms, potentially sensitizing cells to DNA damaging agents. Research has indicated that the inhibition of UBE2N by this compound and its analogue UC-764865 leads to a reduction in K63-linked ubiquitination of proteins involved in the DNA damage response.[6]

Quantitative Data on this compound Activity

While specific quantitative data such as IC50 values for this compound are not widely available in the public domain, the following table summarizes the expected and reported effects of UBE2N inhibition by this compound.

| Parameter | Effect of this compound | Method of Analysis | Reference |

| UBE2N Enzymatic Activity | Inhibition | In vitro ubiquitination assay | [5] |

| K63-linked Polyubiquitination | Reduction | Western Blot, Mass Spectrometry | [6] |

| PCNA Ubiquitination | Expected reduction of K63-linked polyubiquitination | Western Blot, Immunoprecipitation | [2] |

| γ-H2AX Foci Formation | Potential modulation upon DNA damage | Immunofluorescence Microscopy, Flow Cytometry | [6] |

| Cell Viability (in specific contexts, e.g., AML) | Cytotoxic effects reported | Cell-based viability assays (e.g., MTT, CellTiter-Glo) | [1] |

Signaling Pathways and Experimental Workflows

UBE2N-Mediated DNA Damage Response Pathway and Inhibition by this compound

The following diagram illustrates the central role of UBE2N in the DNA damage response and the point of intervention for this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the effects of this compound on the DNA damage response.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of this compound and UBE2N research.

In Vitro UBE2N Ubiquitination Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of UBE2N.

Materials:

-

Recombinant human E1 enzyme

-

Recombinant human UBE2N/UBE2V1 complex

-

Recombinant human E3 ligase (e.g., TRAF6)

-

Recombinant substrate (e.g., PCNA)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound (in DMSO)

-

SDS-PAGE gels and Western blot reagents

-

Antibodies: anti-K63-linkage specific ubiquitin antibody, anti-substrate antibody

Protocol:

-

Prepare a reaction mixture containing E1 enzyme (e.g., 100 nM), UBE2N/UBE2V1 (e.g., 500 nM), E3 ligase (e.g., 200 nM), ubiquitin (e.g., 10 µM), and substrate in ubiquitination reaction buffer.

-

Add varying concentrations of this compound (e.g., 0.01 µM to 100 µM) or DMSO as a vehicle control to the reaction mixtures. Pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate the reaction at 37°C for 60-90 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blot analysis using an anti-K63-linkage specific ubiquitin antibody or an antibody against the substrate to visualize the ubiquitination ladder. The reduction in the intensity of the ubiquitination ladder in the presence of this compound indicates its inhibitory activity.

Immunofluorescence Staining for γ-H2AX Foci

Objective: To visualize and quantify DNA double-strand breaks in cells treated with this compound and a DNA damaging agent.

Materials:

-

Cells cultured on glass coverslips

-

DNA damaging agent (e.g., etoposide, ionizing radiation)

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX) antibody

-

Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips and allow them to adhere.

-

Pre-treat cells with this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Induce DNA damage by treating with a DNA damaging agent for the desired time and concentration.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the γ-H2AX foci using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

Immunoprecipitation of K63-Polyubiquitinated Proteins

Objective: To isolate and identify proteins with K63-linked polyubiquitination that are affected by this compound treatment.

Materials:

-

Cells treated with this compound +/- DNA damaging agent

-

Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)

-

Antibody for immunoprecipitation: anti-K63-linkage specific ubiquitin antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

SDS-PAGE and Western blot reagents or Mass spectrometry sample preparation reagents

Protocol:

-

Lyse the treated cells with lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-K63-linkage specific ubiquitin antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads extensively with wash buffers to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluates by Western blot to detect specific ubiquitinated proteins or prepare the samples for mass spectrometry to identify the K63-ubiquitinated proteome affected by this compound.

Conclusion